4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecule contains a total of 60 bonds; 33 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aromatic), 1 ketone (aromatic) .Scientific Research Applications
Antimicrobial and Antibacterial Activities
Benzothiazole derivatives have demonstrated significant antimicrobial and antibacterial properties. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes exhibited promising in vitro antibacterial activities against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing their potential as effective agents in combating microbial infections (Obasi et al., 2017).
Antioxidant Properties
Benzothiazole derivatives have also been explored for their antioxidant capabilities. A study involving the synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed that many compounds possessed moderate to significant radical scavenging activity, indicating their potential utility in designing more potent biologically active compounds for antioxidant applications (Ahmad et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, involving benzothiazole derivatives, has shown promising results as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some derivatives displaying significant effectiveness, suggesting their potential in developing new therapeutic agents for inflammatory and pain-related conditions (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Research has also highlighted the role of benzothiazole derivatives as corrosion inhibitors, particularly for carbon steel in acidic environments. The compounds demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors, underscoring their potential in industrial applications to protect metals against corrosion (Hu et al., 2016).
Mechanism of Action
properties
IUPAC Name |
4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-10(21)11-4-6-12(7-5-11)17(22)20-18-19-13-8-14(23-2)15(24-3)9-16(13)25-18/h4-9H,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKCRYONKAMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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